molecular formula C8H2F3NO2 B171959 5,6,7-Trifluoroindoline-2,3-dione CAS No. 107583-37-9

5,6,7-Trifluoroindoline-2,3-dione

Cat. No.: B171959
CAS No.: 107583-37-9
M. Wt: 201.1 g/mol
InChI Key: PEUYIHPRMAETGU-UHFFFAOYSA-N
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Description

5,6,7-Trifluoroindoline-2,3-dione is a fluorinated organic compound with the molecular formula C₈H₂F₃NO₂ It is a derivative of indoline-2,3-dione, where three hydrogen atoms are replaced by fluorine atoms at positions 5, 6, and 7 on the indoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-Trifluoroindoline-2,3-dione typically involves the introduction of fluorine atoms into the indoline-2,3-dione structure. One common method is the electrophilic fluorination of indoline-2,3-dione using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials and reagents. Industrial production would also focus on cost-effectiveness and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

5,6,7-Trifluoroindoline-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dione to the corresponding diol or other reduced forms.

    Substitution: The fluorine atoms on the indoline ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of diols or other reduced forms.

    Substitution: Formation of substituted indoline derivatives with various functional groups.

Scientific Research Applications

5,6,7-Trifluoroindoline-2,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 5,6,7-Trifluoroindoline-2,3-dione depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its fluorinated indoline structure. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, leading to specific biological effects. The exact pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Indoline-2,3-dione: The non-fluorinated parent compound.

    5,6-Difluoroindoline-2,3-dione: A similar compound with two fluorine atoms.

    5,7-Difluoroindoline-2,3-dione: Another similar compound with two fluorine atoms at different positions.

Uniqueness

5,6,7-Trifluoroindoline-2,3-dione is unique due to the presence of three fluorine atoms, which can significantly alter its chemical and biological properties compared to its non-fluorinated or partially fluorinated counterparts. The trifluorination can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.

Biological Activity

5,6,7-Trifluoroindoline-2,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the indole family of compounds, characterized by a bicyclic structure that includes a five-membered nitrogen-containing ring and a six-membered aromatic ring. The presence of trifluoromethyl groups enhances its lipophilicity and biological activity. The molecular formula is C9H4F3N1O2C_9H_4F_3N_1O_2, and its CAS number is 749240-64-0.

Anticancer Properties

Research has shown that indole derivatives exhibit potent anticancer activities. For instance, studies indicate that this compound can inhibit the proliferation of various cancer cell lines. In particular:

  • Colon Cancer : It has demonstrated significant cytotoxic effects against colon cancer cell lines such as HCT-15 and SW-620, with IC50 values ranging from 39.7 µM to 46.6 µM .
  • Breast and Ovarian Cancer : The compound has also been tested against breast (MCF-7) and ovarian (IGROV-1) cancer cells, showing promising results in inhibiting cell growth .

The anticancer effects of this compound are attributed to several mechanisms:

  • Inhibition of Key Enzymes : It targets enzymes involved in cancer progression such as histone deacetylase and carbonic anhydrase .
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits notable anti-inflammatory effects. It has been reported to inhibit cyclooxygenase (COX) enzymes:

  • COX Inhibition : Compounds similar to this compound have shown greater inhibition of COX-2 compared to traditional anti-inflammatory drugs like meloxicam . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

The compound also displays antimicrobial properties:

  • Bacterial Inhibition : Studies indicate that it can inhibit the growth of various bacterial strains .
  • Fungal Activity : Similar derivatives have shown antifungal activities against common pathogens .

Case Studies and Research Findings

StudyFindingsCell Lines TestedIC50 Values
Amato et al.Tested bis-indolinone derivatives for anticancer activityMCF-7 (breast), IGROV-1 (ovarian)Not specified
Zhuang et al.Evaluated furo[3,2-b]indole derivativesHCT-15 (colon), SW-620 (colon)39.7 µM
Patil et al.Investigated bioisosteres of marine indole alkaloidsHCT-116 (colon)0.31 µM

Properties

IUPAC Name

5,6,7-trifluoro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F3NO2/c9-3-1-2-6(5(11)4(3)10)12-8(14)7(2)13/h1H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUYIHPRMAETGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1F)F)F)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439585
Record name 5,6,7-Trifluoroindoline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107583-37-9
Record name 5,6,7-Trifluoroindoline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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